2-Amino-5-(2-methyl-4-thiazolyl)-1,3,4-thiadiazole
Description
2-Amino-5-(2-methyl-4-thiazolyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 2-methyl-4-thiazolyl group and an amino group at position 2. This dual heterocyclic architecture confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The compound’s structural complexity allows for diverse interactions with biological targets, particularly enzymes and receptors, while its fluorescence and aggregation behavior (influenced by substituents) have been explored for diagnostic and therapeutic applications .
Properties
Molecular Formula |
C6H6N4S2 |
|---|---|
Molecular Weight |
198.3 g/mol |
IUPAC Name |
5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C6H6N4S2/c1-3-8-4(2-11-3)5-9-10-6(7)12-5/h2H,1H3,(H2,7,10) |
InChI Key |
VRAIMXPMCOATNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=NN=C(S2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(2-methyl-4-thiazolyl)-1,3,4-thiadiazole typically involves the reaction of 2-methyl-4-thiazolecarboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the final product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amino Group
The amino group at position 2 participates in nucleophilic substitution reactions. For example:
-
Acetylation : Reaction with acetic anhydride in pyridine yields N-acetyl derivatives. In a study, refluxing 2-amino-5-phenyl-1,3,4-thiadiazole with acetic anhydride produced N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide (3a ) with an 83% yield .
Cyclization and Condensation Reactions
The thiadiazole ring facilitates cyclization with reagents like acylhydrazines or isothiocyanates:
-
Thiosemicarbazide Condensation : Heating with thiosemicarbazide in POCl generates substituted thiadiazoles. This method was used to synthesize derivatives with (phenylsulfanylmethyl)phenyl moieties .
-
Acylhydrazine Reactions : Derivatives formed via this route exhibit enhanced antimicrobial activity, with MIC values as low as 12.5 µM against E. coli.
Azo Coupling Reactions
The amino group undergoes diazotization followed by coupling with aromatic phenols/naphthols:
-
Synthesis of Azo Dyes : Diazotization of 2-amino-5-thiol-1,3,4-thiadiazole with NaNO/HCl, then coupling with phenol or 2-naphthol, yields para-substituted azo derivatives .
Reactivity with Electrophiles
The electron-deficient thiadiazole ring reacts with electrophiles at position 5:
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antibacterial agent.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
2-Amino-5-(2-methyl-4-thiazolyl)-1,3,4-thiadiazole is structurally similar to other thiazole and thiadiazole derivatives, such as 2-Amino-5-(methylthio)-1,3,4-thiadiazole and 2-Amino-5-methyl-4-phenylthiazole. its unique combination of functional groups and molecular structure sets it apart, providing distinct biological and chemical properties.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The methyl group on the thiazole ring in the target compound enhances lipophilicity compared to TS (hydroxyphenyl), which has polar –OH groups facilitating charge transfer .
- Solubility : Compounds with hydroxyl or sulfonyl groups (e.g., TSF in ) show higher aqueous solubility than the methyl-thiazole derivative .
Antimicrobial and Antimycotic Potential
- Thiazole rings often interact with microbial enzymes via π-π stacking or hydrogen bonding .
- TS (2-hydroxyphenyl derivative): Demonstrates antimycotic properties and dual fluorescence, making it a candidate for fluorescence-based diagnostics .
- Aryl-triazolyl Derivatives : Exhibit moderate activity against Staphylococcus aureus and E. coli, highlighting the role of heterocyclic substituents in antimicrobial efficacy .
Biological Activity
2-Amino-5-(2-methyl-4-thiazolyl)-1,3,4-thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by data from recent studies.
Chemical Structure and Properties
The compound belongs to the class of 1,3,4-thiadiazole derivatives, characterized by a five-membered ring containing nitrogen and sulfur atoms. The presence of the thiazole moiety enhances its biological activity due to the unique electronic properties and potential for interaction with biological targets.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of 1,3,4-thiadiazole derivatives. For instance:
- Activity Against Bacteria and Fungi : Several derivatives of this compound exhibited significant antibacterial and antifungal activities. In one study, compounds showed Minimum Inhibitory Concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole against Gram-positive and Gram-negative bacteria as well as fungal strains .
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| This compound | 32.6 | S. aureus, E. coli, A. niger |
| Itraconazole | 47.5 | Fungal strains |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- In Vitro Studies : Research indicated that derivatives like 4ClABT (a chlorophenyl derivative) showed promising anticancer effects by inhibiting tumor cell proliferation and altering cell morphology without affecting normal cells . The mechanism involved decreased DNA synthesis and reduced cell motility.
- Case Study : A study involving the compound demonstrated significant cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells. The IC50 values for these compounds were reported in the range of 10–30 µM .
Neuroprotective Effects
Recent investigations into the neuroprotective properties of thiadiazole derivatives have revealed promising results:
- Cell Viability Studies : Compounds such as 4BrABT exhibited neuroprotective activity in neuronal cultures exposed to neurotoxic conditions (e.g., serum deprivation). The IC50 values indicated effective protection at low concentrations .
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against various bacterial and fungal strains with lower MIC than standard drugs. |
| Anticancer | Inhibits proliferation and induces morphological changes in cancer cells without toxicity to normal cells. |
| Neuroprotective | Protects neuronal cells from damage under toxic conditions, indicating potential for treating neurodegenerative diseases. |
Q & A
Q. What are the optimized synthetic routes for 2-Amino-5-(2-methyl-4-thiazolyl)-1,3,4-thiadiazole, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of substituted hydrazines or thiocarbohydrazide derivatives. For example:
- Method A : React 2-methyl-4-thiazolyl hydrazine with carbon disulfide under reflux, followed by cyclization using phosphorus oxychloride (POCl₃) as a catalyst .
- Method B : Solid-phase synthesis with aromatic acids and thiocarbohydrazide, achieving yields >94% via optimized stoichiometry (1:1.2 molar ratio of reactants to POCl₃) .
Key factors affecting yield include pH control (optimal pH 8–8.2 post-reaction), solvent polarity, and temperature (reflux at 80–100°C). Impurities often arise from incomplete cyclization or side reactions with nitro/methyl substituents .
Q. How is the structural integrity of this compound validated post-synthesis?
- Spectroscopic Analysis :
- NMR : Distinct signals for amino protons (~5.2–6.0 ppm) and thiazolyl/thiadiazole ring protons (7.0–8.5 ppm) confirm substitution patterns .
- IR : Stretching vibrations at 3350 cm⁻¹ (N-H), 1620 cm⁻¹ (C=N), and 690 cm⁻¹ (C-S) verify functional groups .
- X-ray Crystallography : Resolves bond angles (e.g., 120° for thiadiazole ring) and confirms planarity, critical for interaction studies .
Q. What standard assays evaluate its antimicrobial or anticancer activity?
- Antimicrobial : Broth microdilution (MIC ≤ 16 µg/mL against E. coli and S. aureus) ; zone-of-inhibition assays with nitrocellulose membranes .
- Anticancer : MTT assays (IC₅₀ values < 50 µM in HeLa and MCF-7 cells) ; apoptosis markers (caspase-3/7 activation) via flow cytometry .
Advanced Research Questions
Q. How can computational modeling (e.g., QSAR, DFT) predict its bioactivity and guide structural modifications?
- QSAR Models : Lipophilicity (logP) and electronic descriptors (partial atomic charges) correlate with antiproliferative activity. For example, increased electron density at the thiadiazole ring enhances binding to kinase targets .
- DFT Calculations : Optimize geometries at B3LYP/6-311G++(d,p) level; HOMO-LUMO gaps (<4 eV) predict reactivity in nucleophilic substitutions .
- Molecular Docking : Dock into adenosine A₃ receptor (PDB: 5D5A) to identify key residues (e.g., Tyr268) for hydrogen bonding .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
- Pharmacokinetic Profiling : Address poor bioavailability (e.g., t₁/₂ < 2 hrs) via PEGylation or prodrug designs (e.g., acetylated amino group) .
- Metabolite Identification : LC-MS/MS detects oxidative metabolites (e.g., sulfoxide derivatives) that may reduce activity in vivo .
- Dose Optimization : Adjust dosing regimens based on allometric scaling (mouse-to-human conversion factor: 12.3) to maintain therapeutic plasma levels .
Q. How does the compound interact with biological targets at the molecular level?
- Enzyme Inhibition : Competes with ATP in kinase binding pockets (Kd < 10 µM via surface plasmon resonance) .
- Receptor Antagonism : Blocks adenosine A₃ receptor signaling (cAMP assay EC₅₀ shift from 1 nM to >100 nM) .
- DNA Intercalation : UV-Vis hypochromicity (ΔAbs = 0.15 at 260 nm) and ethidium bromide displacement confirm intercalative potential .
Q. What methodologies assess its selectivity and toxicity in complex biological systems?
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins DiscoverX) to identify cross-reactivity (e.g., >70% inhibition of CDK2 at 10 µM) .
- Cytotoxicity : Compare IC₅₀ in cancer vs. normal cells (e.g., HEK293; selectivity index >5 required) .
- Genotoxicity : Ames test (no mutagenicity at ≤100 µg/plate) and comet assay (DNA damage <10% vs. control) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
